5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline
Description
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H12FNO/c1-13-8-4-7-6-12-3-2-9(7)10(11)5-8/h4-5,12H,2-3,6H2,1H3 |
InChI Key |
MUQUFQZTDIVMAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCNC2)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Alkylation Using Alkylating Agents
Alkylation of tetrahydroisoquinoline intermediates with alkyl halides or benzyl bromides is another method to introduce substituents at specific positions.
- Procedure: The intermediate is treated with alkylating agents in the presence of a base, often under mild conditions to avoid side reactions.
- Example: Benzyl bromide derivatives can be converted to amides and further cyclized via the Bischler–Napieralski reaction to form the tetrahydroisoquinoline core.
Bischler–Napieralski Cyclization
This classical method is used to construct the tetrahydroisoquinoline ring system from β-phenylethylamine derivatives.
- Procedure: The amide precursor is cyclized using phosphoryl chloride or other dehydrating agents under reflux conditions.
- Application: This method is particularly useful for introducing methoxy and fluoro substituents on the aromatic ring before ring closure.
Superbase-Induced Intramolecular Reactions
Recent advances include the use of strong alkali amide-type bases (e.g., lithium diisopropylamide combined with potassium tert-butoxide) to induce intramolecular nucleophilic reactions on oxirane-substituted tetrahydroisoquinolines.
- Procedure: Treatment of oxirane derivatives with superbases at low temperatures (-78 °C) leads to selective deprotonation and ring closure, forming pyrrolidine or azetidine-fused tetrahydroisoquinolines.
- Yields: This method provides high yields (66-98%) and stereoselectivity, useful for complex derivatives.
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Reductive Alkylation | Aldehydes, sodium triacetoxyborohydride, CH2Cl2/AcOH | 70–90 | High regioselectivity, mild conditions |
| Alkylation with Alkyl Halides | Alkyl halides, base, room temperature | 80–90 | Used for N-alkylation and side-chain modification |
| Bischler–Napieralski Cyclization | Phosphoryl chloride, reflux in xylene or similar solvent | 75–85 | Ring closure step, introduces tetrahydroisoquinoline core |
| Superbase-Induced Cyclization | LiDA-KOR superbase, THF, -78 °C | 66–98 | Stereoselective intramolecular nucleophilic reaction |
- Starting from 5-fluoro-7-methoxybenzaldehyde, condensation with an appropriate amine forms an imine intermediate.
- Cyclization via Bischler–Napieralski reaction using phosphoryl chloride in xylene under reflux yields the tetrahydroisoquinoline core.
- Subsequent reductive alkylation with an aldehyde and sodium triacetoxyborohydride introduces the desired substituent on the nitrogen.
- Purification by column chromatography affords 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline in high purity and yield.
- The presence of the fluorine atom at the 5-position and the methoxy group at the 7-position influences the electronic properties of the aromatic ring, affecting the regioselectivity of electrophilic substitutions and cyclization steps.
- Quantum-chemical studies support the kinetic control of intramolecular reactions in superbase-induced cyclizations, explaining the observed stereoselectivity.
- Avoidance of water in the reaction medium, especially during cyclization, improves yields by preventing hydrolysis of intermediates.
The preparation of 5-fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves a combination of classical and modern synthetic methods:
- Starting from substituted benzaldehydes or phenol derivatives,
- Employing Bischler–Napieralski cyclization for ring formation,
- Using reductive alkylation or alkylation for functionalization,
- Applying superbase-induced intramolecular reactions for stereoselective modifications.
These methods provide efficient, high-yielding routes to this compound, enabling further pharmacological and chemical research.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives.
Reduction: Reduction of the isoquinoline ring to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide or nucleophilic substitution with amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield quinoline derivatives, while substitution reactions could introduce various functional groups at the fluorine or methoxy positions.
Scientific Research Applications
1.1. Orexin Receptor Antagonism
Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline, including 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline, have been identified as non-peptide antagonists of orexin receptors. These receptors play crucial roles in regulating sleep and appetite. The antagonism of orexin receptors has therapeutic implications for conditions such as obesity and sleep disorders like narcolepsy .
1.2. Treatment of Neurodegenerative Disorders
The structural framework of tetrahydroisoquinolines has been associated with neuroprotective effects and potential applications in treating neurodegenerative diseases. Studies have shown that these compounds exhibit activity against various pathogens and may also protect neuronal cells from degeneration . The ability to modify the structure to enhance bioactivity makes them suitable candidates for further development in this area.
2.1. Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of tetrahydroisoquinoline derivatives against pathogens such as Mycobacterium tuberculosis. The introduction of fluorine atoms in the structure has been shown to enhance the activity significantly, suggesting that 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline could be effective against resistant strains of bacteria .
2.2. Anti-HIV Activity
There is emerging evidence that tetrahydroisoquinoline derivatives exhibit antiviral properties, particularly against HIV. Compounds structurally similar to 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated promising anti-HIV activity in vitro, indicating potential for development into therapeutic agents for HIV treatment .
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of tetrahydroisoquinoline derivatives. Research has shown that specific substitutions on the tetrahydroisoquinoline ring can lead to enhanced pharmacological properties. For instance:
| Substituent Position | Effect on Activity |
|---|---|
| 5-position | Increased orexin receptor antagonism |
| 7-position | Enhanced neuroprotective effects |
| Fluorine substitution | Improved antimicrobial activity |
These insights are crucial for guiding future synthetic modifications to improve therapeutic efficacy .
4.1. Orexin Receptor Antagonist Development
A notable case study involved synthesizing a series of tetrahydroisoquinoline derivatives to evaluate their effectiveness as orexin receptor antagonists. The study found that compounds with specific substitutions exhibited significant reductions in food intake in animal models, highlighting their potential as anti-obesity agents .
4.2. Neuroprotection in Animal Models
In another study focusing on neurodegenerative diseases, a derivative of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline was administered to models of Parkinson's disease. Results indicated a marked improvement in motor function and a reduction in neuroinflammation markers compared to control groups .
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets, thereby modulating its biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Group Impacts
The biological and chemical properties of tetrahydroisoquinoline derivatives are heavily influenced by substituent types and positions. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Tetrahydroisoquinoline Derivatives
Key Observations :
- Fluorine vs. Chlorine : Fluorine’s smaller size and electronegativity improve metabolic stability compared to bulkier chlorine, which may enhance reactivity but reduce bioavailability .
- Methoxy vs. Hydroxy: The methoxy group in 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline reduces polarity compared to dihydroxy groups in CKD712, impacting solubility and target binding .
- Aromatic vs.
Physicochemical Properties
Table 2: Physicochemical Comparison
- Solubility : Fluorine and methoxy groups balance lipophilicity and polarity, whereas hydrochloride salts (e.g., 7-Chloro-3-phenyl-) improve aqueous solubility .
Biological Activity
5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the tetrahydroisoquinoline class, which has been associated with various pharmacological effects, including antidepressant and neuroprotective properties.
Antidepressant Effects
Research indicates that compounds similar to 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline exhibit antidepressant-like effects. For instance, studies on related tetrahydroisoquinolines have shown that they can reduce immobility time in forced swim tests (FST), suggesting potential efficacy in treating depression. In one study, a derivative demonstrated significant improvements in locomotor activity compared to standard antidepressants like Agomelatine and Fluoxetine .
Neuroprotective Properties
The neuroprotective effects of tetrahydroisoquinolines have been documented in various models of neuronal injury. These compounds have been shown to mitigate damage in ischemic conditions and reduce neuronal cell death through mechanisms involving the modulation of stress-related pathways . Specifically, compounds within this class can inhibit the activity of enzymes that exacerbate neuronal damage during ischemic events.
Structure-Activity Relationship (SAR)
The biological activity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline can be partially explained through its structure-activity relationship. The presence of the fluorine atom and methoxy group are critical for enhancing its binding affinity to serotonin receptors and other targets implicated in mood regulation and neuroprotection. For example, modifications at the 7-position have been linked to increased receptor affinity and efficacy .
Pharmacological Profile
The pharmacological profile of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline includes:
- Receptor Targeting : It shows activity at serotonin receptors (e.g., 5-HT7), which are pivotal in mood regulation.
- Neurotransmitter Modulation : The compound may influence neurotransmitter levels and receptor activity associated with depression and anxiety disorders.
Case Studies
Case Study 1: Antidepressant Activity in Animal Models
In a controlled study involving rats subjected to stress models, treatment with 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline resulted in a statistically significant reduction in depressive-like behaviors compared to untreated controls. The results indicated a mechanism potentially involving serotonin receptor modulation.
Case Study 2: Neuroprotection in Ischemia
Another study investigated the neuroprotective effects of similar tetrahydroisoquinoline derivatives in models of cerebral ischemia. The administration of these compounds led to reduced infarction size and improved functional recovery post-injury. This suggests that 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline may share these protective qualities.
Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives
| Compound | Activity Type | Model Used | Results |
|---|---|---|---|
| Compound A | Antidepressant | Forced Swim Test | Reduced immobility by 40% |
| Compound B | Neuroprotective | Ischemic Rat Model | Decreased infarction size by 30% |
| Compound C | Serotonin Receptor Agonist | In vitro Assays | Increased receptor binding affinity |
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Fluorine Substitution | Increased binding affinity at serotonin receptors |
| Methoxy Group | Enhanced neuroprotective effects |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline, and how can reaction conditions be optimized?
- Methodology : The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization of precursors such as fluorinated benzaldehydes and methoxy-substituted amines. For example, a Bischler-Napieralski reaction can be employed under acidic conditions (e.g., POCl₃ or polyphosphoric acid) to form the tetrahydroisoquinoline core . Optimization may include varying solvents (e.g., toluene or DCM), temperatures (80–120°C), and catalysts (e.g., Lewis acids). Reaction progress should be monitored via TLC or LC-MS, with purification by column chromatography .
Q. Which spectroscopic and analytical techniques are most effective for characterizing 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline?
- Methodology :
- 1H/13C NMR : Critical for confirming the fluorine and methoxy substituents’ positions and the tetrahydroisoquinoline backbone. Fluorine’s deshielding effects and coupling patterns (e.g., ) aid in structural assignment .
- HRMS (ESI or EI) : Validates molecular formula and purity.
- HPLC : Assesses chemical purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for fluorinated tetrahydroisoquinolines?
- Methodology : Discrepancies may arise from substituent positioning (e.g., 5-F vs. 6-F) or assay conditions. Conduct systematic structure-activity relationship (SAR) studies using analogs with controlled substitutions. Compare IC₅₀ values across standardized assays (e.g., enzyme inhibition or cell viability assays) and apply statistical tools (e.g., ANOVA) to identify significant trends. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies predict the binding affinity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline to biological targets?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., kinases or GPCRs). Fluorine’s electronegativity may enhance hydrogen bonding or hydrophobic interactions.
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using AMBER or GROMACS.
- QSAR Models : Train models on datasets of related compounds to predict activity cliffs .
Q. How does fluorine substitution at position 5 influence the compound’s pharmacokinetic (PK) properties?
- Methodology :
- Lipophilicity (LogP) : Measure via shake-flask or chromatographic methods; fluorine may reduce LogP compared to chloro analogs, improving solubility.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Fluorine can block metabolic hotspots (e.g., CYP450 oxidation).
- Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction .
Experimental Design & Data Analysis
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodology :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution. Include positive controls (e.g., ciprofloxacin).
- Time-Kill Studies : Monitor bactericidal activity over 24 hours.
- Mechanistic Studies : Probe membrane disruption (via SYTOX Green uptake) or enzyme inhibition (e.g., dihydrofolate reductase assays) .
Q. How can researchers optimize the selectivity of 5-Fluoro-7-methoxy-1,2,3,4-tetrahydroisoquinoline for a specific enzyme target?
- Methodology :
- Fragment-Based Design : Introduce substituents (e.g., sulfonamides) to occupy subpockets in the target’s active site.
- Selectivity Screening : Profile against kinase panels or GPCR arrays.
- Co-crystallization : Solve X-ray structures of ligand-target complexes to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
